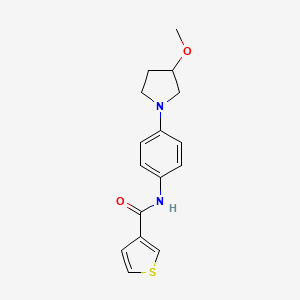

N-(4-(3-methoxypyrrolidin-1-yl)phenyl)thiophene-3-carboxamide

Description

Properties

IUPAC Name |

N-[4-(3-methoxypyrrolidin-1-yl)phenyl]thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2S/c1-20-15-6-8-18(10-15)14-4-2-13(3-5-14)17-16(19)12-7-9-21-11-12/h2-5,7,9,11,15H,6,8,10H2,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWFFDQSYWUVCCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(C1)C2=CC=C(C=C2)NC(=O)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3-methoxypyrrolidin-1-yl)phenyl)thiophene-3-carboxamide typically involves multiple steps:

Formation of the Methoxypyrrolidine Moiety: This step involves the reaction of 3-methoxypyrrolidine with a suitable halogenated precursor, often under basic conditions to facilitate nucleophilic substitution.

Attachment to the Phenyl Ring: The methoxypyrrolidine derivative is then reacted with a phenyl halide through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, to form the substituted phenyl ring.

Formation of the Thiophene Carboxamide: The final step involves the reaction of the substituted phenyl derivative with thiophene-3-carboxylic acid or its derivatives under amide bond-forming conditions, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxypyrrolidine moiety, leading to the formation of N-oxide derivatives.

Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.

Substitution: The phenyl and thiophene rings can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

Oxidation: N-oxide derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted phenyl and thiophene derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(4-(3-methoxypyrrolidin-1-yl)phenyl)thiophene-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound can be used to study the interactions of methoxypyrrolidine and thiophene derivatives with biological targets. It may serve as a lead compound in the development of new pharmaceuticals.

Medicine

Medicinally, this compound has potential applications as a drug candidate due to its structural features that may interact with specific biological pathways. Research is ongoing to explore its efficacy and safety in various therapeutic areas.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors and polymers, due to its electronic properties.

Mechanism of Action

The mechanism of action of N-(4-(3-methoxypyrrolidin-1-yl)phenyl)thiophene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxypyrrolidine moiety may enhance binding affinity and specificity, while the thiophene ring can participate in π-π interactions and electron transfer processes. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Key Substituent Analysis

Structural Insights :

Biological Activity

N-(4-(3-methoxypyrrolidin-1-yl)phenyl)thiophene-3-carboxamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHNOS

- IUPAC Name : N-[4-(3-methoxypyrrolidin-1-yl)phenyl]thiophene-3-carboxamide

The compound features a thiophene ring, a pyrrolidine moiety, and an amide functional group, which contribute to its unique biological properties.

This compound interacts with various molecular targets within biological systems. Preliminary studies suggest that it may modulate the activity of specific enzymes and receptors involved in inflammatory pathways, potentially leading to anti-inflammatory effects. The compound's mechanism may involve:

- Enzyme Inhibition : Targeting enzymes involved in inflammatory processes.

- Receptor Binding : Interacting with receptors that regulate cellular signaling pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in various in vitro models.

- Anticancer Activity : Preliminary studies suggest potential cytotoxic effects against certain cancer cell lines.

- Antimicrobial Properties : The compound may possess antimicrobial activity, although further studies are needed to elucidate this aspect.

Table 1: Summary of Biological Activities

| Biological Activity | Description | References |

|---|---|---|

| Anti-inflammatory | Reduces inflammation in vitro models | |

| Anticancer | Cytotoxic effects observed in cancer cell lines | |

| Antimicrobial | Potential antimicrobial activity |

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Study on Anti-inflammatory Activity : A study published in Journal of Medicinal Chemistry demonstrated that the compound significantly inhibited the production of pro-inflammatory cytokines in macrophage cultures, indicating its potential as an anti-inflammatory agent .

- Anticancer Research : In research conducted at a prominent cancer research institute, this compound exhibited selective cytotoxicity against breast cancer cell lines, with IC50 values comparable to established chemotherapeutics .

Future Directions and Applications

The promising biological activities of this compound suggest its potential for development into therapeutic agents. Future research should focus on:

- Mechanistic Studies : Elucidating the precise molecular mechanisms underlying its biological effects.

- In Vivo Studies : Conducting animal studies to assess efficacy and safety profiles.

- Formulation Development : Exploring different formulations for enhanced bioavailability and targeted delivery.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-(3-methoxypyrrolidin-1-yl)phenyl)thiophene-3-carboxamide?

- Methodology :

- Coupling Reactions : Use Suzuki-Miyaura cross-coupling to link the thiophene-carboxamide core to the substituted phenyl group. Reaction conditions (e.g., Pd catalysts, base, solvent) must be optimized for yield and purity .

- Functionalization : Introduce the 3-methoxypyrrolidine moiety via nucleophilic substitution or reductive amination, ensuring stereochemical control .

- Purification : Employ column chromatography (silica gel, gradient elution) and recrystallization (e.g., ethanol/water) to isolate high-purity product (>95% by HPLC) .

Q. How can structural confirmation be achieved for this compound?

- Methodology :

- NMR Spectroscopy : Use , , and (if applicable) NMR to confirm substituent positions and stereochemistry. Compare peaks to analogous thiophene-carboxamide derivatives .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) with ESI+ ionization validates molecular weight and fragmentation patterns .

- X-ray Crystallography : Resolve crystal structure to confirm bond angles and spatial arrangement of the methoxypyrrolidine group .

Q. What preliminary assays are recommended to assess biological activity?

- Methodology :

- Enzyme Inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ for kinases) to identify potential targets .

- Cell Viability : Test in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays. Use IC values to quantify potency .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound?

- Methodology :

- Derivatization : Synthesize analogs with varied substituents (e.g., replacing methoxy with ethoxy or altering pyrrolidine stereochemistry) to evaluate impact on bioactivity .

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes with targets like EGFR or PARP .

Q. What strategies address poor aqueous solubility in in vitro assays?

- Methodology :

- Co-solvent Systems : Use DMSO/PBS mixtures (<0.1% DMSO) or cyclodextrin inclusion complexes to enhance solubility without cytotoxicity .

- Prodrug Design : Introduce phosphate or ester groups to improve hydrophilicity, followed by enzymatic cleavage in biological systems .

Q. How can metabolic stability be evaluated in preclinical studies?

- Methodology :

- Microsomal Assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS. Calculate half-life () and intrinsic clearance .

- CYP Inhibition Screening : Use fluorogenic substrates to assess interactions with cytochrome P450 enzymes (e.g., CYP3A4) .

Q. What analytical techniques resolve discrepancies in biological data across labs?

- Methodology :

- Batch Reproducibility : Validate synthesis protocols across independent labs using identical starting materials and reaction conditions .

- Bioassay Standardization : Include positive controls (e.g., doxorubicin for cytotoxicity) and normalize data to cell passage number and culture conditions .

Q. How can target engagement be confirmed in cellular models?

- Methodology :

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics between the compound and purified target proteins .

- Cellular Thermal Shift Assay (CETSA) : Monitor protein denaturation shifts to confirm intracellular target binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.